molecular formula C25H20FNO4 B3012806 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 2138004-27-8

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B3012806
CAS No.: 2138004-27-8
M. Wt: 417.436
InChI Key: WAAPHZWFFVWDQP-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a tetrahydroisoquinoline core. These structural features contribute to its reactivity and utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene, methanol, and tetrahydroisoquinoline derivatives.

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators. The fluorine atom enhances the compound’s stability and bioavailability.

Medicine

The compound and its analogs are investigated for their therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The Fmoc group can be cleaved under basic conditions, revealing the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
  • 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Uniqueness

The presence of the fluorine atom at the 5-position of the tetrahydroisoquinoline ring distinguishes this compound from its analogs. This fluorine atom can significantly alter the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-23-10-9-20(24(28)29)21-13-27(12-11-19(21)23)25(30)31-14-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-10,22H,11-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPHZWFFVWDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(C=CC(=C21)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138004-27-8
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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